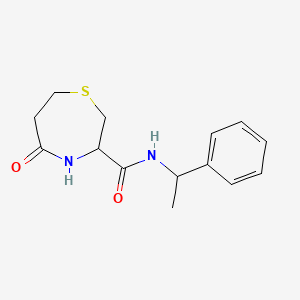

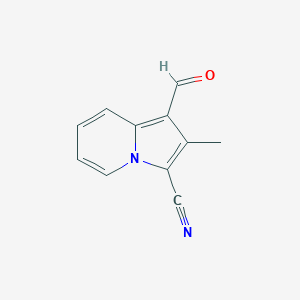

![molecular formula C19H12ClF2NO3S B2488391 N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339105-40-7](/img/structure/B2488391.png)

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide involves intricate chemical processes. For instance, a related compound was synthesized through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol, followed by catalytic reduction with hydrazine and Pd/C, indicating a method that could potentially be adapted for the synthesis of N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (Yang, Su, & Wu, 2005).

Molecular Structure Analysis

Research focusing on molecular structure through spectroscopic and crystallographic methods offers insights into the detailed molecular arrangement. Studies on related sulfonamide compounds, for example, have employed single crystal X-ray diffraction to determine their structural configurations (Li, Wang, Li, & Song, 2008), providing a foundation for understanding the molecular structure of N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide.

Chemical Reactions and Properties

Chemical reactions involving N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide and its derivatives are complex and varied. The compound's reactivity and interactions can elucidate its potential applications and stability. For instance, N-Sulfonylcarboxamides have been studied for their role as directing groups in C–H activation and as internal oxidants in annulation reactions with alkynes, which may shed light on similar chemical behaviors of N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (Petrova, Rasina, & Jirgensons, 2017).

Physical Properties Analysis

The physical properties, such as solubility, glass transition temperature, and thermal stability, are crucial for determining the compound's utility in various applications. Studies on related fluorinated polyimides have demonstrated solubility in all test solvents, significant tensile strengths, and high thermal stability, indicating that N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide may exhibit similar desirable physical properties (Yang, Su, & Wu, 2005).

Chemical Properties Analysis

The chemical properties of N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide, such as reactivity with different chemical agents and stability under various conditions, are integral to its potential industrial and research applications. The detailed vibrational spectroscopic investigation and molecular docking studies, for example, provide insights into the compound's bioactive nature and interaction with biological molecules, suggesting a wide range of potential applications (FazilathBasha, Khan, Muthu, & Raja, 2021).

Scientific Research Applications

Polymer Material Development : Sheng et al. (2010) explored the synthesis and properties of novel polyamides containing sulfone-ether linkages and xanthene cardo groups. They developed polyamides with enhanced solubility and processability, as well as good mechanical and thermal properties. These polymers displayed high glass transition temperatures, minimal weight loss in high-temperature environments, and could be potential candidates for high-performance polymeric materials (Sheng et al., 2010).

Antimicrobial Studies : Patel et al. (2011) synthesized novel benzenesulfonamide derivatives and evaluated their antimicrobial activity against various bacterial species like Bacillus subtillis and Escherichia coli. These compounds demonstrate potential as antimicrobial agents (Patel et al., 2011).

Herbicide Potential : Cremlyn and Cronje (1979) studied chlorohydroxybenzenesulfonyl derivatives, focusing on their potential as herbicides. They examined the synthesis and properties of these compounds, noting their interest in agriculture for pest control (Cremlyn & Cronje, 1979).

Cancer Research : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, including compounds with structures similar to the query molecule. These compounds were evaluated for cytotoxic activity against human cancer cell lines, showing potent activity and inducing apoptosis in cancer cells (Ravichandiran et al., 2019).

Pest Control : Tohnishi et al. (2005) described Flubendiamide, a novel insecticide with a unique chemical structure that includes a sulfonyl group. It shows strong activity against lepidopterous pests and is considered safe for non-target organisms. This study highlights the use of such compounds in pest control (Tohnishi et al., 2005).

Thermal and Mechanical Properties of Polymers : Hsiao and Huang (1997) investigated aromatic polyamides based on ether-sulfone-dicarboxylic acids, focusing on their thermal and mechanical properties. This research is significant for the development of new materials with enhanced performance characteristics (Hsiao & Huang, 1997).

Future Directions

properties

IUPAC Name |

N-[4-(2-chlorophenyl)sulfonylphenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF2NO3S/c20-14-4-1-2-7-17(14)27(25,26)13-10-8-12(9-11-13)23-19(24)18-15(21)5-3-6-16(18)22/h1-11H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOCAYTZJPGZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

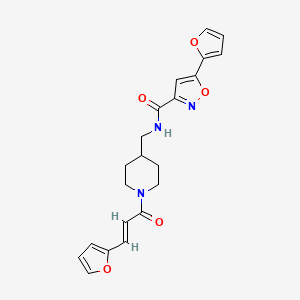

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

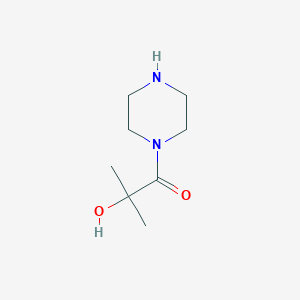

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)

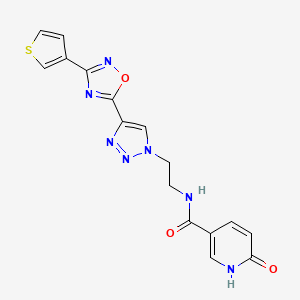

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)